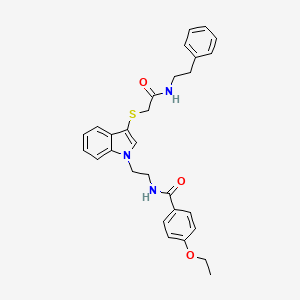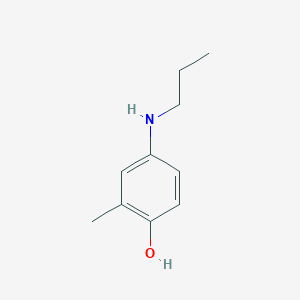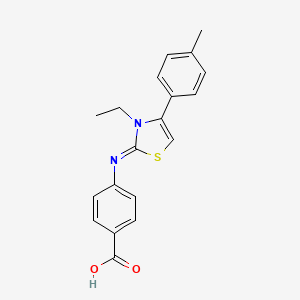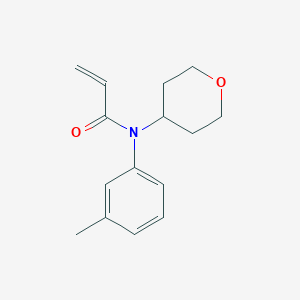![molecular formula C23H23N3O2 B2369613 5-(2,4-dimethylbenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358481-99-8](/img/structure/B2369613.png)
5-(2,4-dimethylbenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-dimethylbenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, also known as DPP, is a chemical compound that has gained significant interest in scientific research due to its potential applications in drug development. DPP belongs to the pyrazolopyrazinone class of compounds and has been shown to possess various biological activities, including anti-inflammatory and anti-cancer properties.
Applications De Recherche Scientifique
Structural and Tautomerism Studies
Annular Tautomerism of NH-Pyrazoles
Research on NH-pyrazoles, including those structurally related to the mentioned compound, highlights the study of tautomerism in solution and solid states. These investigations provide insights into the complex hydrogen bonding patterns and the impact of tautomerism on molecular structure, which are crucial for understanding the chemical behavior and potential reactivity of such compounds (Cornago et al., 2009).
Synthesis and Characterization
Novel Synthesis Approaches
A significant portion of research on pyrazolo[1,5-a]pyrazine derivatives focuses on developing novel synthesis methods. For example, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which share a core structure with the target compound, involves reactions that yield potential A2A adenosine receptor antagonists or pesticide leads (Xiao et al., 2008). This area of research is critical for enhancing the availability of such compounds for further study and application.
Bioactivity Studies
Cytotoxicity and Anticancer Activity
There has been a focus on evaluating the cytotoxic and anticancer activities of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. Studies have shown that certain derivatives exhibit inhibitory effects against lung cancer cell lines, indicating potential applications in cancer research and therapy (Zheng et al., 2011).
Antioxidant and Antimicrobial Activities
Research into pyrazoline and pyrazole derivatives has also explored their antioxidant and antimicrobial properties. Such studies are crucial for the development of new therapeutic agents with potential applications in treating infectious diseases and conditions associated with oxidative stress (Govindaraju et al., 2012).
Propriétés
IUPAC Name |
5-[(2,4-dimethylphenyl)methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-4-28-20-9-7-18(8-10-20)21-14-22-23(27)25(11-12-26(22)24-21)15-19-6-5-16(2)13-17(19)3/h5-14H,4,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBRCVRIAWQKSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(C=C(C=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl {[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2369531.png)
![N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2369532.png)

![1-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2369536.png)

![2-[(3,5-Dichlorophenyl)sulfanyl]acetic acid](/img/structure/B2369538.png)
![N-[3-[4-(2,6-Dichlorobenzoyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2369539.png)



![2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2369544.png)
![3,4,5-trimethoxy-N-[[4-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2369546.png)

![4-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2369553.png)